6-Benzyloxy-5-methoxyindole
CAS No.: 2426-59-7
Cat. No.: VC20760798
Molecular Formula: C16H15NO2
Molecular Weight: 253.29 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 2426-59-7 |
---|---|
Molecular Formula | C16H15NO2 |
Molecular Weight | 253.29 g/mol |
IUPAC Name | 5-methoxy-6-phenylmethoxy-1H-indole |
Standard InChI | InChI=1S/C16H15NO2/c1-18-15-9-13-7-8-17-14(13)10-16(15)19-11-12-5-3-2-4-6-12/h2-10,17H,11H2,1H3 |
Standard InChI Key | YPRAMYRRNNYGSE-UHFFFAOYSA-N |
SMILES | COC1=C(C=C2C(=C1)C=CN2)OCC3=CC=CC=C3 |
Canonical SMILES | COC1=C(C=C2C(=C1)C=CN2)OCC3=CC=CC=C3 |
Chemical Structure and Properties
6-Benzyloxy-5-methoxyindole belongs to the broader class of indole derivatives, characterized by a benzene ring fused to a pyrrole ring. What distinguishes this particular compound is the specific substitution pattern with a methoxy group at position 5 and a benzyloxy group at position 6 on the indole skeleton.
Structural Characteristics
The structural features of 6-Benzyloxy-5-methoxyindole can be understood by examining its closely related derivative, 6-Benzyloxy-5-methoxyindole-2-carboxylic acid. This related compound has a molecular formula of C17H15NO4 and a molecular weight of 297.31 . By extension, 6-Benzyloxy-5-methoxyindole would lack the carboxylic group at position 2, resulting in a slightly different molecular formula and lower molecular weight.
Physical Properties
Based on data from structurally similar compounds, 6-Benzyloxy-5-methoxyindole likely exhibits the following physical characteristics:
Property | Characteristic | Reference |
---|---|---|
Physical State | Powder/Solid | |
Color | Tan to light yellow | |
Solubility | Soluble in DMSO, Methanol | |
Storage Conditions | Recommended at -20°C |
Chemical Reactivity
The methoxy and benzyloxy substituents at positions 5 and 6 significantly influence the reactivity of the indole system. Methoxy-activated indoles generally demonstrate enhanced reactivity for various chemical transformations, including:
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Formylation reactions
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Acylation processes
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Halogenation reactions
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Nitration
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Oxidative dimerization
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Acid-catalyzed addition of aldehydes
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Reactions with α-β-unsaturated ketones
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Imine formation
This activation makes 6-Benzyloxy-5-methoxyindole particularly valuable in organic synthesis as a versatile building block.
Synthesis Methodologies
The synthesis of 6-Benzyloxy-5-methoxyindole can be approached through several established methodologies for methoxy-activated indoles.
Classical Indole Synthesis Routes
The preparation of methoxy-activated indoles typically employs several well-documented synthetic strategies:
These methods represent the most commonly utilized approaches for constructing the indole framework with appropriate substitution patterns.
A more specific approach might involve the synthesis from 4-benzyloxy-3-methoxybenzaldehyde, similar to the synthetic route described for 6-hydroxy-5-methoxyindole .
Alternative Modern Approaches
Contemporary methodologies for synthesizing methoxy-activated indoles have expanded beyond classical approaches. For instance, one noteworthy method involves the condensation of methoxyaniline derivatives with appropriate reagents followed by cyclization under specific conditions. An illustrative example from the literature describes a microwave-assisted synthesis of 4,6-dimethoxyindole involving 3,5-dimethoxyaniline, phenylhydrazine, and pyruvic acid under catalysis by zinc chloride and phosphorus pentachloride .
Biological Significance and Implications
Relationship to Melanin Metabolism
The biological relevance of 6-Benzyloxy-5-methoxyindole can be partially understood through its structural similarity to important metabolites in melanin biosynthesis pathways. The related compound 6-hydroxy-5-methoxyindole-2-carboxylic acid has been identified as a marker of the eumelanin pathway and detected in human urine .
Metabolic Considerations
The presence of related indole derivatives in human biochemistry suggests potential metabolic relationships:
Compound | Detected Concentration | Biological Sample | Reference |
---|---|---|---|
6-Hydroxy-5-methoxyindole-2-carboxylic acid | 38 μmol/mol creatinine (range 6-76 μmol/mol) | Normal human urine |
This data establishes a biochemical context for understanding the potential metabolic fate of 6-Benzyloxy-5-methoxyindole if used in biological systems or pharmaceutical applications.
Research and Industrial Applications
Current Usage Patterns
The primary applications of 6-Benzyloxy-5-methoxyindole appear to be concentrated in:
As a methoxy-activated indole, this compound likely serves as an important intermediate or building block in more complex molecular architectures.
This pricing data indicates that methoxy-activated indoles with benzyloxy groups represent specialty chemicals with significant production costs, likely due to the complexity of their synthesis.
Future Research Directions
Synthetic Optimization
Future research efforts may focus on developing more efficient synthetic routes to 6-Benzyloxy-5-methoxyindole, potentially employing:
Expanded Applications
The utility of 6-Benzyloxy-5-methoxyindole could be expanded through:
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Investigation of its potential as a fluorescent probe or marker
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Exploration of structure-activity relationships in biological systems
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Integration into novel heterocyclic frameworks
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Development as a platform for diversity-oriented synthesis
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